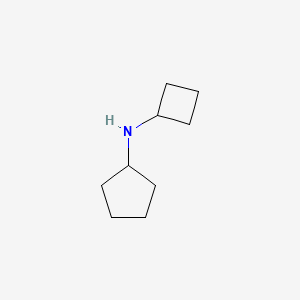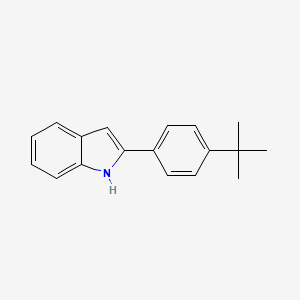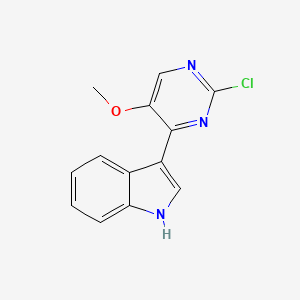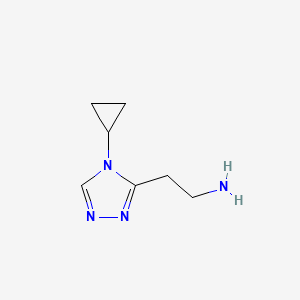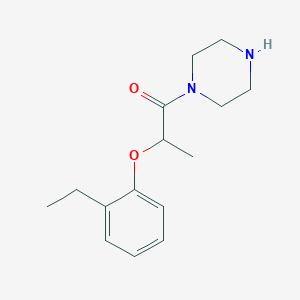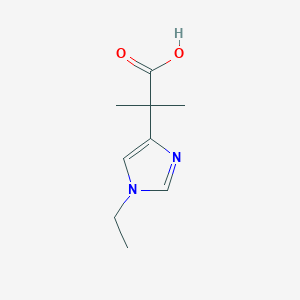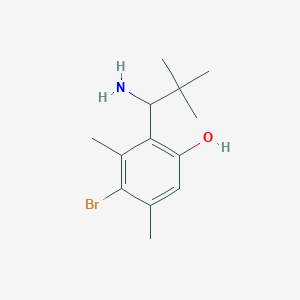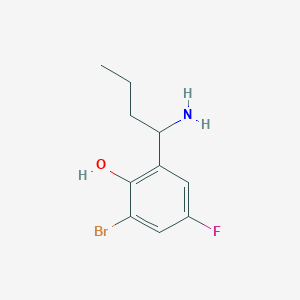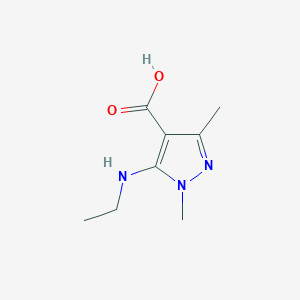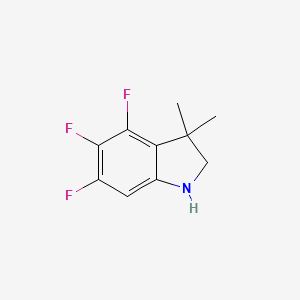
4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a suitable indole precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-indole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Oxo-indole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学研究应用
4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to various biological receptors, leading to increased biological activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
- 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid
- 1H-Indole-3-propanoic acid, β-(trifluoromethyl)-
- 2H-1,4-Benzoxazine-7-carboxylic acid, 3,6-dihydro-, methyl ester
Uniqueness
4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the specific positioning of the fluorine atoms and the dimethyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of multiple fluorine atoms enhances its stability and reactivity, distinguishing it from other indole derivatives.
属性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC 名称 |
4,5,6-trifluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10F3N/c1-10(2)4-14-6-3-5(11)8(12)9(13)7(6)10/h3,14H,4H2,1-2H3 |
InChI 键 |
LODPIHILYLZECL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC2=CC(=C(C(=C21)F)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
